molecular formula C16H17NO3 B12811641 2-(2-Aminobenzoyl)benzoic acid;ethane

2-(2-Aminobenzoyl)benzoic acid;ethane

Katalognummer: B12811641
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: HNZSOTVXGSNGEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobenzoyl)benzoic acid can be achieved through a base-promoted aerobic cascade reaction. This method involves the formation of six new bonds in a one-pot procedure, making it an efficient and atom-economical approach . Another method involves a one-pot synthesis of 2-((2-Aminobenzoyl)amino)benzoic acid derivatives, which provides high yields and good substrate universality .

Industrial Production Methods

Industrial production methods for 2-(2-Aminobenzoyl)benzoic acid typically involve large-scale synthesis using the aforementioned synthetic routes. The one-pot synthesis method is particularly favored due to its operational simplicity, environmental friendliness, and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminobenzoyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(2-Aminobenzoyl)benzoic acid include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of 2-(2-Aminobenzoyl)benzoic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-(2-Aminobenzoyl)benzoic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Aminobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(2-Aminobenzoyl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of 2-(2-Aminobenzoyl)benzoic acid lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields.

Eigenschaften

Molekularformel

C16H17NO3

Molekulargewicht

271.31 g/mol

IUPAC-Name

2-(2-aminobenzoyl)benzoic acid;ethane

InChI

InChI=1S/C14H11NO3.C2H6/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18;1-2/h1-8H,15H2,(H,17,18);1-2H3

InChI-Schlüssel

HNZSOTVXGSNGEE-UHFFFAOYSA-N

Kanonische SMILES

CC.C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.